(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid
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Overview
Description
(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "Compound X" in the scientific literature.
Mechanism Of Action
The mechanism of action of Compound X is not fully understood. However, studies have shown that it inhibits the activity of an enzyme called 15-lipoxygenase, which is involved in the production of inflammatory molecules in the body. This inhibition leads to a decrease in inflammation, which may be one of the reasons for its anti-cancer activity.
Biochemical And Physiological Effects
Compound X has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the migration and invasion of cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
One of the major advantages of using Compound X in lab experiments is its potent anti-cancer activity. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using Compound X is its high cost and limited availability. This may make it difficult for researchers to obtain and use in their experiments.
Future Directions
There are many future directions for research on Compound X. One area of research is to further elucidate its mechanism of action and identify other molecular targets that it may interact with. Another area of research is to investigate its potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and administration of Compound X for therapeutic use.
Synthesis Methods
The synthesis of Compound X involves a series of chemical reactions that begin with the reaction of 4-fluorobenzaldehyde with propan-2-ylmagnesium bromide to form 4-fluorophenylpropan-2-ol. This intermediate is then reacted with 2,6-di(propan-2-yl)pyridine to form 4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinol. The final step involves the reaction of this intermediate with (3R,5S)-3,5-dihydroxy-6-heptenoic acid to form Compound X.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that Compound X has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells.
properties
CAS RN |
159813-78-2 |
---|---|
Product Name |
(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid |
Molecular Formula |
C26H34FNO5 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32)/t19-,20-/m1/s1 |
InChI Key |
SEERZIQQUAZTOL-WOJBJXKFSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=C[C@H](C[C@H](CC(=O)O)O)O |
SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O |
Origin of Product |
United States |
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